molecular formula C19H22N2O2 B023300 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid CAS No. 85098-64-2

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Cat. No. B023300
CAS RN: 85098-64-2
M. Wt: 310.4 g/mol
InChI Key: YFSCBWDAVTYIMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid and its derivatives involves multiple steps, including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis. Notably, one study described an efficient synthesis starting from N,N-bis(2-hydroxyethyl)amine, leading to an improved yield of more than 10% compared to previous methods (L. Chun, 2000).

Molecular Structure Analysis

X-ray diffraction has been employed to determine the absolute configurations and molecular structures of related compounds, providing insights into the geometrical arrangements and conformational preferences that may influence their chemical behavior and interaction with biological targets (O. Peeters, N. Blaton, C. J. Ranter, 1994).

Scientific Research Applications

Oxindole Synthesis

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is used in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, employing methodologies like Buchwald's and Hartwig's. This process is significant in medicinal chemistry, especially for synthesizing serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Acetylcholinesterase Inhibitors

Research indicates that derivatives of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid demonstrate potent anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown efficacy in inhibiting AChE selectively over butyrylcholinesterase (BuChE), making them potential candidates for treating conditions like Alzheimer's disease (Sugimoto et al., 1992).

Piperidine Derivatives Synthesis

This compound is pivotal in the synthesis of piperidine derivatives, specifically 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, through Claisen rearrangement. These derivatives are critical intermediates in producing a variety of amines with substituted piperidine units, essential in pharmaceutical synthesis (Acharya & Clive, 2010).

Precursor in Pharmaceutical Synthesis

It serves as a precursor in the synthesis of a broad range of pharmaceutical compounds. Its versatility as a synthetic intermediate is particularly noted in the preparation of compounds with pharmacological interest, such as antiepileptic and herbicidal agents (Ibenmoussa et al., 1998).

Synthetic Analgesics Development

This compound has been used in developing synthetic analgesics. By appropriate substitutions, highly potent analgesics have been synthesized, indicating its critical role in pain management research (Van Daele et al., 1976).

Conversion to Esters

It is also significant in chemical processes like the conversion of amides to esters. This methodology finds application in synthesizing carfentanil, a potent opioid, showcasing its importance in pharmaceutical manufacturing (Kiessling & Mcclure, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements include H302, H315, H319, H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-anilino-1-benzylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCBWDAVTYIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234187
Record name 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

CAS RN

85098-64-2
Record name 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid
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Record name 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
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Record name 85098-64-2
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Record name 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
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Record name 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid
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Record name 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLIC ACID
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